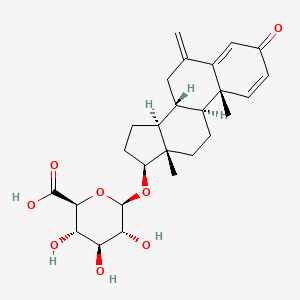
Isonicotinic acid, 2,2-dibenzylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl isoniazide is a derivative of isoniazid, a well-known antibiotic used primarily for the treatment of tuberculosis. This compound is characterized by the presence of two benzyl groups attached to the isoniazid molecule, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl isoniazide can be synthesized through the condensation of isoniazid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of dibenzyl isoniazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl isoniazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and various substituted isoniazid compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use as an anti-tubercular agent, similar to isoniazid.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenzyl isoniazide is similar to that of isoniazid. It is a prodrug that requires activation by bacterial catalase-peroxidase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: The parent compound, widely used as an anti-tubercular agent.
Rifampicin: Another first-line anti-tubercular drug.
Ethambutol: Used in combination with isoniazid and rifampicin for tuberculosis treatment.
Uniqueness
Dibenzyl isoniazide is unique due to the presence of benzyl groups, which may enhance its lipophilicity and potentially improve its ability to penetrate bacterial cell walls. This structural modification could result in different pharmacokinetic and pharmacodynamic properties compared to isoniazid.
Properties
CAS No. |
88828-42-6 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N',N'-dibenzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C20H19N3O/c24-20(19-11-13-21-14-12-19)22-23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,24) |
InChI Key |
HHDWXNMCSRMNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















